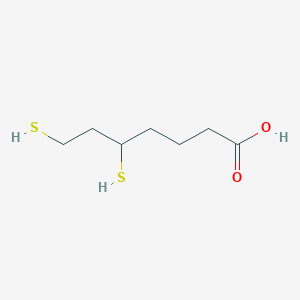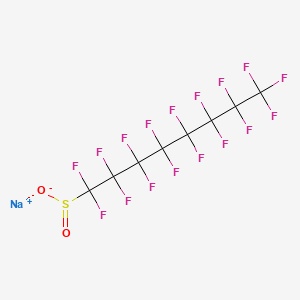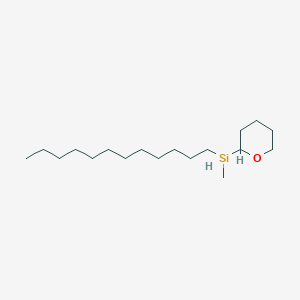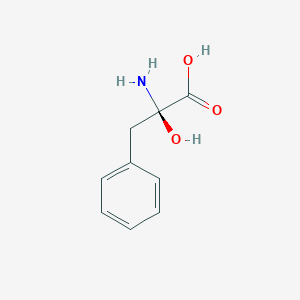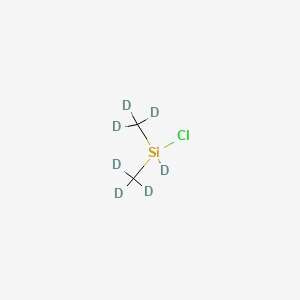
Chloro-deuterio-bis(trideuteriomethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro-deuterio-bis(trideuteriomethyl)silane is a specialized organosilicon compound characterized by the presence of deuterium atoms. This compound is of significant interest in various fields of scientific research due to its unique isotopic labeling, which makes it valuable for mechanistic studies and diagnostic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro-deuterio-bis(trideuteriomethyl)silane can be synthesized through the deuteration of silanes using deuterium oxide (D₂O) as a deuterium source. This process is typically mediated by visible light and does not require metal catalysts, making it an efficient and environmentally friendly method . The reaction involves the photoredox-catalyzed polarity matched hydrogen atom transfer (HAT) between silanes and a thiol HAT catalyst, resulting in high deuterium incorporation and yields .
Industrial Production Methods
For industrial-scale production, continuous-flow micro-tubing reactors can be employed to enhance reaction efficiency. This method allows for the synthesis of deuterated silanes on a large scale, ensuring consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
Chloro-deuterio-bis(trideuteriomethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxygenated derivatives.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The chloro group can be substituted with other nucleophiles, such as alkoxides or amines
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like peracids, permanganate, or ozone are commonly used.
Reduction: Hydrosilanes are often used as reducing agents in the presence of catalysts like triphenylphosphine.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkoxides or amines under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding silanes and siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used
Scientific Research Applications
Chloro-deuterio-bis(trideuteriomethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a probe for mechanistic studies in organic silicon chemistry and as a reagent for deuterium labeling.
Biology: Employed in the study of biological pathways and mechanisms due to its isotopic labeling.
Medicine: Utilized in diagnostic research and the development of deuterium-labeled pharmaceuticals.
Industry: Applied in the synthesis of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism by which chloro-deuterio-bis(trideuteriomethyl)silane exerts its effects involves the transfer of deuterium atoms to target molecules. This process is facilitated by the photoredox-catalyzed polarity matched hydrogen atom transfer (HAT) mechanism, which ensures efficient deuterium incorporation . The molecular targets and pathways involved include various organic substrates and functional groups that undergo deuterium exchange or incorporation.
Comparison with Similar Compounds
Similar Compounds
Chlorotrimethylsilane: A commonly used silane in organic synthesis with similar reactivity but without deuterium labeling.
Chloromethyldichloromethylsilane: Another silane compound used in organic synthesis, differing in its substitution pattern and reactivity.
Uniqueness
Chloro-deuterio-bis(trideuteriomethyl)silane is unique due to its deuterium labeling, which provides distinct advantages in mechanistic studies and diagnostic applications. The presence of deuterium atoms allows for the tracking of molecular interactions and pathways with high precision, making it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C2H7ClSi |
|---|---|
Molecular Weight |
101.66 g/mol |
IUPAC Name |
chloro-deuterio-bis(trideuteriomethyl)silane |
InChI |
InChI=1S/C2H7ClSi/c1-4(2)3/h4H,1-2H3/i1D3,2D3,4D |
InChI Key |
YGHUUVGIRWMJGE-UAVYNJCWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[Si]([2H])(C([2H])([2H])[2H])Cl |
Canonical SMILES |
C[SiH](C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)
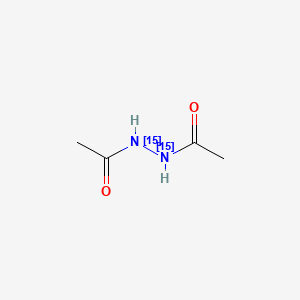
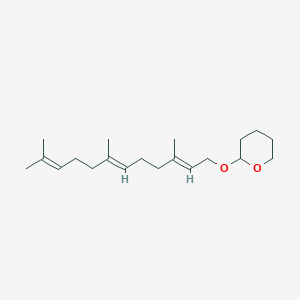
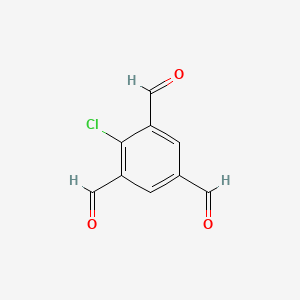
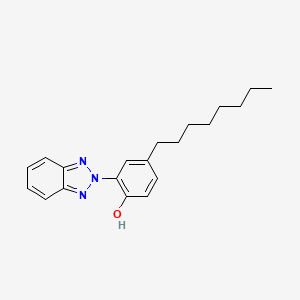
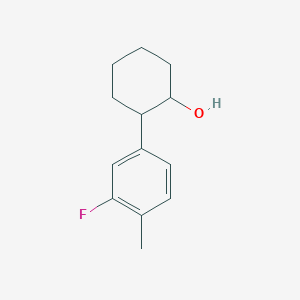
![(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)
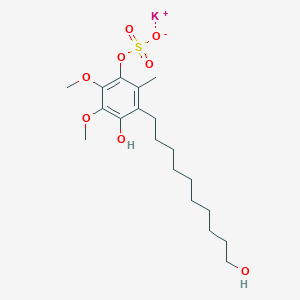
![(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one](/img/structure/B15288215.png)
![Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-](/img/structure/B15288217.png)
